molecular formula C12H7ClN4O2S B8405838 4-Chloro-2-methylthio-6-(3-nitrophenyl)pyrimidine-5-carbonitrile

4-Chloro-2-methylthio-6-(3-nitrophenyl)pyrimidine-5-carbonitrile

Cat. No.: B8405838
M. Wt: 306.73 g/mol
InChI Key: AHEJTRNLCOGEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylthio-6-(3-nitrophenyl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C12H7ClN4O2S and its molecular weight is 306.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClN4O2S

Molecular Weight

306.73 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-6-(3-nitrophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H7ClN4O2S/c1-20-12-15-10(9(6-14)11(13)16-12)7-3-2-4-8(5-7)17(18)19/h2-5H,1H3

InChI Key

AHEJTRNLCOGEEL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CSc1nc(O)c(C#N)c(-c2cccc([N+](=O)[O-])c2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

POCl3 (100 ml) was added to a stirred solution of 5-cyano-4-(3-nitrophenyl)-2-methylthio-6-hydroxy-pyrimidine (example 9(a), 25.0 g) in dry 1,4-dioxane (300 ml). After 3 h at 90° C., the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in 1,4-dioxane (100 ml) and the resulting solution was cooled to 0° C. Ice water was cautiously added. The resulting precipitate was filtered off and washed with water. Residual water in the precipitate was removed by coevaporation with 1,4-dioxane.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
5-cyano-4-(3-nitrophenyl)-2-methylthio-6-hydroxy-pyrimidine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.